CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Carbobenzoxy-s-phenyl-l-cysteine methyl ester typically involves the protection of the amino group of cysteine with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxyl group with methanol. The thiol group is then protected with a phenyl group. The reaction conditions often involve the use of base catalysts and organic solvents .
Industrial Production Methods
Industrial production methods for n-Carbobenzoxy-s-phenyl-l-cysteine methyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
n-Carbobenzoxy-s-phenyl-l-cysteine methyl ester can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include disulfides, alcohols, and various protected amino acid derivatives .
Scientific Research Applications
n-Carbobenzoxy-s-phenyl-l-cysteine methyl ester is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme mechanisms and protein structure.
Medicine: As a reference standard in pharmaceutical testing and impurity profiling.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of n-Carbobenzoxy-s-phenyl-l-cysteine methyl ester involves its interaction with various molecular targets, including enzymes and proteins. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other functional groups. The phenyl group on the thiol provides steric hindrance, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
n-Carbobenzoxy-l-cysteine methyl ester: Lacks the phenyl group on the thiol.
n-Carbobenzoxy-s-phenyl-l-cysteine ethyl ester: Has an ethyl ester instead of a methyl ester.
n-Carbobenzoxy-s-phenyl-d-cysteine methyl ester: The d-isomer of the compound.
Uniqueness
n-Carbobenzoxy-s-phenyl-l-cysteine methyl ester is unique due to its specific combination of protecting groups and stereochemistry, which makes it particularly useful in selective synthetic applications and as a reference standard .
Biological Activity
CBZ-S-Phenyl-L-Cysteine Methyl Ester (CBZ-S-Ph-Cys-OMe) is a derivative of the amino acid cysteine, notable for its potential biological activities and applications in medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
This compound is characterized by the following:
- Molecular Formula : CHNOS
- Molecular Weight : 331.386 g/mol
- Melting Point : 94-97 °C
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 547.5 ± 50.0 °C at 760 mmHg
The compound features a benzyloxycarbonyl (Cbz) protecting group on the amino group and a methyl ester modification on the carboxylic acid, which enhances its stability and solubility, making it a valuable reagent for peptide synthesis and other biological applications .
Antioxidant Properties
Research indicates that cysteine derivatives, including CBZ-S-Ph-Cys-OMe, exhibit significant antioxidant properties. A study demonstrated that thiolesters like L-cysteine methyl ester can modulate redox status and exert protective effects against oxidative stress by forming thiol adducts and mixed disulfides in biological systems .
Effects on Opioid-Induced Respiratory Depression
CBZ-S-Ph-Cys-OMe has been investigated for its potential to counteract the respiratory depressant effects of opioids. In experimental models, L-cysteine methyl ester was shown to reverse morphine-induced changes in ventilatory parameters without affecting the analgesic effects of morphine. This suggests that cysteine derivatives may have therapeutic applications in managing opioid side effects while preserving their pain-relief properties .
Synergistic Effects with Other Compounds
In combination with other agents, CBZ-S-Ph-Cys-OMe has shown enhanced biological activity. For instance, studies have explored its synergistic effects with metal clusters in antioxidant applications, indicating that it can improve the efficacy of antioxidant treatments under oxidative stress conditions .
Case Study: Opioid Reversal
A significant study involving systemic injections of L-cysteine methyl ester revealed that dosages of 250 or 500 μmol/kg could effectively reverse adverse respiratory effects caused by morphine administration in rat models. The findings highlighted that while L-cysteine alone was ineffective, its methyl ester derivative exhibited potent activity, suggesting a unique mechanism of action attributed to its structural modifications .
Table of Biological Activities
Properties
IUPAC Name |
methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-22-17(20)16(13-24-15-10-6-3-7-11-15)19-18(21)23-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTLHYBTCCLDPR-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934719 | |
Record name | Methyl N-[(benzyloxy)(hydroxy)methylidene]-S-phenylcysteinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153277-33-9 | |
Record name | S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153277-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-[(benzyloxy)(hydroxy)methylidene]-S-phenylcysteinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Cysteine, S-phenyl-N-[(phenylmethoxy)carbonyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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